4-(2,4-dimethylbenzyl)thiomorpholine
Description
Properties
IUPAC Name |
4-[(2,4-dimethylphenyl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-11-3-4-13(12(2)9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAONGCKKWHLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCSCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Estimated based on analogous structures.
2.2. Thiomorpholine vs. Morpholine Core
Replacing oxygen (morpholine) with sulfur (thiomorpholine) leads to:
- Increased Lipophilicity : Sulfur’s larger atomic radius and lower electronegativity enhance membrane permeability, as seen in 4-(4-nitrophenyl)thiomorpholine’s use in kinase inhibitors .
- Metabolic Susceptibility : Thiomorpholine’s sulfur is prone to oxidation, forming sulfoxides or sulfones (e.g., 4-(3-chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide in ), which can alter pharmacokinetics .
- Conformational Differences : X-ray studies show thiomorpholine adopts a chair conformation with axial substituents, while morpholine derivatives exhibit equatorial preferences due to weaker hydrogen bonding .
Table 2: Core Heterocycle Comparison
| Property | Thiomorpholine Derivatives | Morpholine Derivatives |
|---|---|---|
| LogP | Higher (e.g., +0.5–1.0 vs. morpholine) | Lower |
| Metabolic Stability | Lower (S-oxidation) | Higher (resistant to oxidation) |
| Hydrogen Bonding | Weak C–H···S interactions | Stronger C–H···O interactions |
Q & A
Q. What are the optimized synthetic routes for 4-(2,4-dimethylbenzyl)thiomorpholine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution between 2,4-dimethylbenzyl halides and thiomorpholine. Key parameters include:
- Base and solvent selection : Sodium hydroxide in dimethylformamide (DMF) is commonly used to deprotonate thiomorpholine, enhancing nucleophilicity . Polar aprotic solvents like acetonitrile or 1-butanol improve reaction rates .
- Temperature control : Reactions often require heating (60–80°C) to overcome activation energy barriers .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended to isolate the product .
Methodological Tip : Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio of benzyl halide to thiomorpholine) to minimize side products .
Q. How can researchers ensure reproducibility in the purification of 4-(2,4-dimethylbenzyl)thiomorpholine?
Reproducibility hinges on:
- Chromatographic conditions : Use gradient elution (e.g., 10–30% ethyl acetate in hexane) to resolve closely related impurities .
- Crystallization : Recrystallize from ethanol/water mixtures to achieve high purity (>95%) .
- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 2.3–2.5 ppm for dimethylbenzyl protons) .
Q. What analytical techniques are critical for characterizing 4-(2,4-dimethylbenzyl)thiomorpholine?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic protons at δ 6.8–7.2 ppm, thiomorpholine methylenes at δ 3.4–3.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~266.14 g/mol) .
- IR spectroscopy : Key peaks include C-S stretches (680–720 cm⁻¹) and aromatic C-H bends (800–850 cm⁻¹) .
Advanced Research Questions
Q. How does oxidation of the thiomorpholine sulfur atom impact biological activity?
Oxidation to sulfoxide (1-oxide) or sulfone (1,1-dioxide) derivatives alters pharmacokinetics:
- Sulfoxides : Enhanced solubility due to increased polarity but reduced membrane permeability. Use MCPBA (meta-chloroperoxybenzoic acid) for selective oxidation .
- Sulfones : Improved metabolic stability but potential loss of target binding. Oxone® (KHSO₅) achieves full oxidation .
Methodological Tip : Monitor oxidation via ¹H NMR (sulfoxide: δ 3.0–3.2 ppm; sulfone: δ 3.5–3.7 ppm) and assess activity against relevant biological targets (e.g., kinase inhibition assays) .
Q. How can researchers resolve contradictions in reported biological data for thiomorpholine derivatives?
Contradictions often arise from:
- Structural analogs : Minor substituent changes (e.g., nitro vs. methyl groups) drastically alter activity. Perform SAR studies using a library of derivatives .
- Assay variability : Standardize assays (e.g., IC₅₀ determinations) across cell lines (HEK293 vs. HeLa) and control for thiomorpholine’s redox activity .
Case Study : Compare 4-(2,4-dimethylbenzyl)thiomorpholine with its 2,6-dimethyl analog to isolate steric/electronic effects .
Q. What strategies enable efficient structure-activity relationship (SAR) studies for 4-(2,4-dimethylbenzyl)thiomorpholine?
- Substituent variation : Synthesize analogs with halogens (Cl, F), electron-withdrawing groups (NO₂), or extended aromatic systems .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like cytochrome P450 enzymes .
- Metabolic profiling : Incubate derivatives with liver microsomes to identify metabolic soft spots (e.g., sulfur oxidation) .
Experimental Design Considerations
Q. How should researchers design stability studies for 4-(2,4-dimethylbenzyl)thiomorpholine under physiological conditions?
Q. What in vitro models are suitable for evaluating the compound’s therapeutic potential?
- Cancer models : Test antiproliferative activity in MCF-7 (breast) or A549 (lung) cells using MTT assays .
- Neurological models : Assess blood-brain barrier penetration using MDCK-MDR1 monolayers .
- Anti-inflammatory models : Measure TNF-α inhibition in LPS-stimulated macrophages .
Data Interpretation and Validation
Q. How can researchers validate unexpected reactivity in thiomorpholine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
